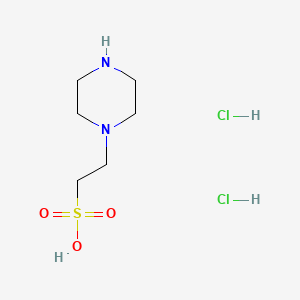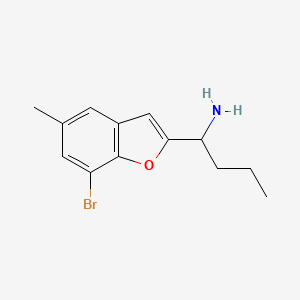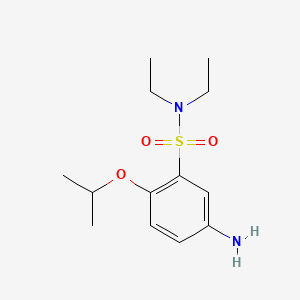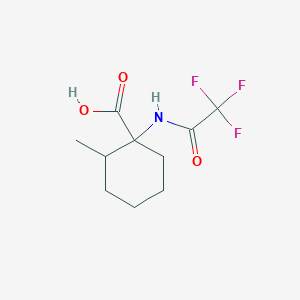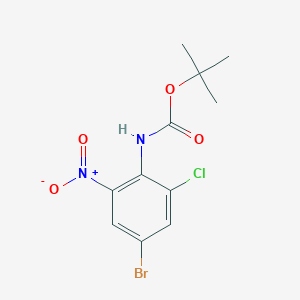
Tert-butyl (4-bromo-2-chloro-6-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo, a chloro, and a nitro group attached to a phenyl ring, which is further connected to a carbamate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate typically involves the reaction of 4-bromo-2-chloro-6-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-bromo-2-chloro-6-nitroaniline+tert-butyl chloroformate→tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Substituted phenyl carbamates.
Reduction: tert-Butyl N-(4-amino-2-chloro-6-nitrophenyl)carbamate.
Hydrolysis: 4-bromo-2-chloro-6-nitroaniline and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and electrostatic interactions with target proteins. The carbamate group can be hydrolyzed to release the active amine, which can modulate the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-chlorophenyl)carbamate
- tert-Butyl N-(4-nitrophenyl)carbamate
Uniqueness
tert-Butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate is unique due to the presence of multiple substituents on the phenyl ring, which confer distinct reactivity and biological activity. The combination of bromo, chloro, and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H12BrClN2O4 |
|---|---|
Peso molecular |
351.58 g/mol |
Nombre IUPAC |
tert-butyl N-(4-bromo-2-chloro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-9-7(13)4-6(12)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16) |
Clave InChI |
HIPITGAHNVWAKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
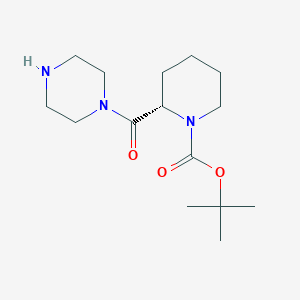
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
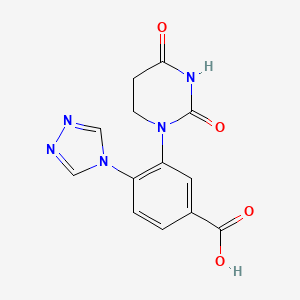
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)



